![molecular formula C11H12N2O2 B15275100 2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15275100.png)
2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and an amino group at the 2-position, which is further substituted with a pent-3-yn-1-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of 2-amino-3-pyridinecarboxylic acid with pent-3-yn-1-ylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridinecarboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Picolinic acid: 2-pyridinecarboxylic acid.
Nicotinic acid:
Isonicotinic acid: 4-pyridinecarboxylic acid.
Uniqueness
2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of the pent-3-yn-1-yl group attached to the amino group. This structural feature imparts distinct chemical and biological properties to the compound, differentiating it from other pyridinecarboxylic acids.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
2-(pent-3-ynylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-4-7-12-10-9(11(14)15)6-5-8-13-10/h5-6,8H,4,7H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
TVWQPSROSOTNOP-UHFFFAOYSA-N |
正規SMILES |
CC#CCCNC1=C(C=CC=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


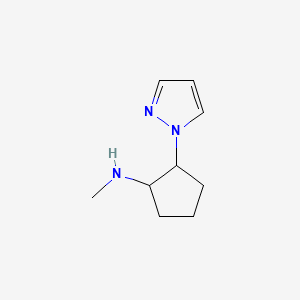
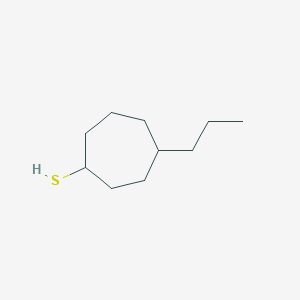
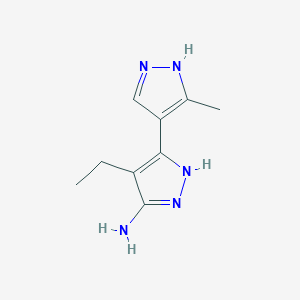
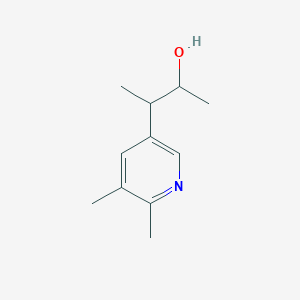
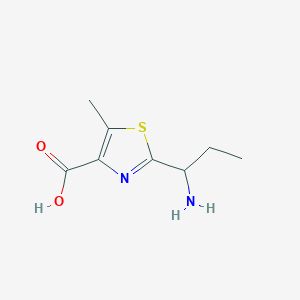
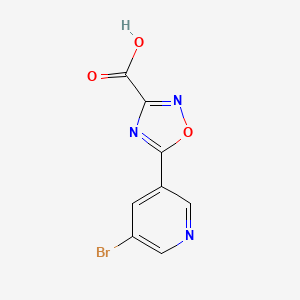

![4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B15275070.png)
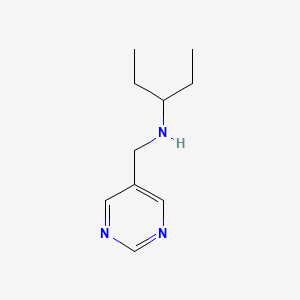
![5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B15275080.png)
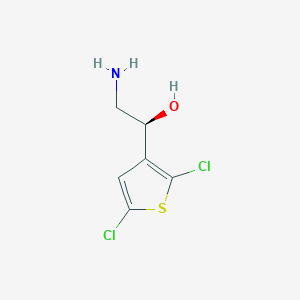
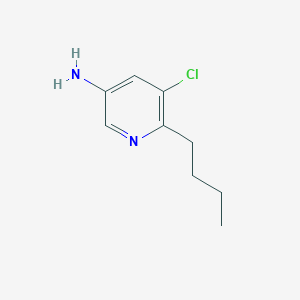
![1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15275107.png)
